molecular formula C21H22N2O2 B2866468 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide CAS No. 852369-00-7

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2866468
CAS No.: 852369-00-7
M. Wt: 334.419
InChI Key: GAFJWMBHNCSWPK-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide (CAS 852369-00-7) is a synthetic organic compound with the molecular formula C21H22N2O2 and a molecular weight of 334.4 g/mol . This compound features a 2-methylindole core linked to an N-(4-phenylbutan-2-yl)acetamide group, a scaffold recognized for its significant potential in pharmaceutical and biochemical research. Compounds based on the indole-acetamide structure have demonstrated substantial research value in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, structurally similar indole-acetamide derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BChE), a key therapeutic target for Alzheimer's disease . One such analog exhibited inhibitory activity with an IC50 value of 3.94 µM, functioning as a mixed-type inhibitor that binds to both the catalytic anionic site and the peripheral anionic site of the BChE enzyme . This makes the indole-acetamide class a promising lead for developing new neuroprotective agents. Furthermore, related indole-acetamide derivatives have shown promise in antiviral research. Some analogs have demonstrated inhibitory effects against the RNA-dependent RNA polymerase (RdRp) of viruses such as SARS-CoV-2 and the replication of human coronaviruses like HCoV-OC43, with effective concentrations (EC50) in the low micromolar range . Other derivatives have been explored for their activity against the Respiratory Syncytial Virus (RSV), functioning by inhibiting membrane fusion or viral genome replication . This product, this compound, is provided for research purposes to support these and other investigative avenues. It is supplied as a high-purity solid for use in biochemical assays and drug discovery efforts. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14(12-13-16-8-4-3-5-9-16)22-21(25)20(24)19-15(2)23-18-11-7-6-10-17(18)19/h3-11,14,23H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFJWMBHNCSWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC(C)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 2-Methylindole

The synthesis typically begins with functionalization of the indole core. 2-Methylindole undergoes acylation at the C3 position using chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) serves as a base to neutralize HCl, driving the reaction to completion.

Parameter Condition
Solvent Dichloromethane (DCM)
Temperature 0°C → room temperature (RT)
Reaction Time 4–6 hours
Yield 85–90%

The intermediate 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is isolated via vacuum filtration and used directly in the next step.

Amide Coupling with 4-Phenylbutan-2-amine

The acyl chloride intermediate reacts with 4-phenylbutan-2-amine in a nucleophilic acyl substitution. To mitigate side reactions, the amine is pre-treated with TEA (1.2 equivalents) in tetrahydrofuran (THF).

Parameter Condition
Solvent Tetrahydrofuran (THF)
Temperature 0°C → reflux (66°C)
Reaction Time 12–18 hours
Workup Aqueous extraction, silica gel chromatography
Yield 70–75%

Alternative coupling agents like 1,1-carbonyldiimidazole (CDI) have been explored for milder conditions. CDI activates the carboxylic acid derivative of 2-methylindole-3-acetic acid, forming an imidazolide intermediate that reacts efficiently with the amine. This method avoids harsh acids and improves selectivity for the desired amide.

Optimization Strategies

Solvent and Catalytic Systems

  • Polar aprotic solvents (e.g., dimethylacetamide, NMP) enhance reaction rates by stabilizing charged intermediates.
  • Sulfuric acid (6–8% w/w) in dimethylacetamide accelerates acylation at 115°C, achieving >95% conversion in 2 hours.

Temperature and Pressure Control

Exothermic reactions require precise thermal management. For example, the coupling step in 2-butanol under 2–10 bar pressure at 100–130°C reduces byproduct formation while maintaining high yields (>75%).

Scalability and Industrial Feasibility

A patent-pending method (US10336749B2) describes a chromatography-free process for analogous indole acetamides:

  • Crystallization-driven purification : The product precipitates directly from isopropanol at 0°C, achieving >95% purity.
  • Moist solvent transfer : Intermediate cinnamide derivatives are used without drying, streamlining the workflow.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (hexane/ethyl acetate, 3:1) removes unreacted amine and acyl chloride byproducts.
  • Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomeric impurities, critical for pharmaceutical applications.

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): Key signals include δ 8.05 (s, 1H, indole NH), 2.45 (s, 3H, CH3), and 1.45 (d, 3H, CH(CH3)).
  • HRMS (EI) : Calculated for C21H22N2O2 [M+H]+: 335.1756; Found: 335.1759.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage
Acyl chloride route 70–75 90–95 Scalability
CDI-mediated coupling 80–85 95–98 Mild conditions, fewer byproducts
Patent process 75–80 >95 Chromatography-free

The CDI method offers superior purity but requires costly reagents, whereas the patent process balances cost and efficiency for industrial production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has been investigated for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses.

Comparison with Similar Compounds

2-Oxoindoline Derivatives

Compounds such as 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2, ) and 2-Hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound K, ) feature a 2-oxoindoline scaffold with enolic or chromene substituents. Unlike the target compound, these derivatives lack the 2-methyl group on the indole, which may reduce steric hindrance and alter hydrogen-bonding interactions .

Nitro- and Methoxy-Substituted Indoles

2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () introduces a nitro group at position 5 of the indole, enhancing electron-withdrawing effects. This modification could improve binding to electron-deficient receptors but may reduce metabolic stability compared to the methyl group in the target compound .

Variations in the N-Substituent

Bulky Hydrophobic Groups

N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () replaces the 4-phenylbutan-2-yl group with a fluorobenzyl substituent. In contrast, N-(4-phenylbutan-2-yl) in the target compound provides a longer alkyl chain, possibly enhancing lipophilicity and sustained release properties .

Adamantane and Sulfamoyl Groups

N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide (Compound 5b, ) incorporates an adamantane group, a rigid bicyclic structure that may improve binding to sterically demanding targets. However, its synthetic yield (87.5%) suggests higher complexity compared to the target compound’s simpler alkyl chain . 2-[2-Methyl-4-(phenylsulfamoyl)phenoxy]-N-(4-phenylbutan-2-yl)acetamide () introduces a sulfamoylphenoxy group, which could enhance hydrogen-bonding capacity but may introduce metabolic instability due to the sulfonamide moiety .

Hydrogen-Bonding and Crystallography

The 2-methyl group in the target compound may disrupt hydrogen-bonding networks observed in analogs like 2-(4-Fluorophenyl)-3-methyl-1H-indole (), where indole N–H interacts with π systems rather than forming conventional hydrogen bonds . Crystallographic studies () suggest that such substituent variations significantly impact packing efficiency and stability .

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide , with CAS Number 852369-00-7 , is a synthetic derivative of indole known for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C21H22N2O2C_{21}H_{22}N_{2}O_{2}, with a molecular weight of 334.4 g/mol . Its structural characteristics suggest it may interact with various biological targets, influencing cellular processes.

PropertyValue
CAS Number852369-00-7
Molecular FormulaC21H22N2O2
Molecular Weight334.4 g/mol

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Similar indole derivatives have demonstrated antitumor activity against various cancer cell lines, including colon and lung cancers. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
  • Interaction with Enzymatic Pathways : These compounds may modulate the activity of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Influence on Signaling Pathways : They may affect key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.

Antitumor Activity

A notable study investigated the cytotoxic effects of related indole derivatives on human tumor cell lines using the MTT assay. The results indicated significant cytotoxicity against:

Cell LineType of CancerIC50 (µM)
HT29Colon Carcinoma15.5
PC3Prostate Carcinoma18.7
H460MLung Carcinoma12.9
MKN45Gastric Carcinoma20.1

These findings suggest that This compound could be a promising candidate for further development as an anticancer agent.

Mechanistic Insights

The compound's mechanism was further elucidated through studies on its interaction with cellular pathways. It was found to induce apoptosis in cancer cells through:

  • Caspase Activation : Initiation of the caspase cascade leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells contributing to cell death.

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Colon Cancer Treatment : A preclinical model demonstrated that treatment with indole derivatives led to reduced tumor size and improved survival rates in mice bearing colon tumors.
  • Combination Therapy Approaches : Research has shown enhanced efficacy when combined with standard chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation.

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